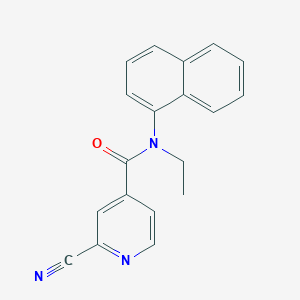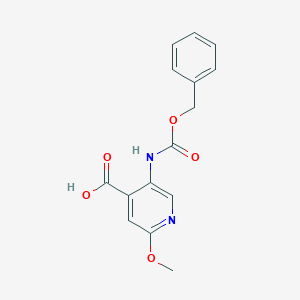
2-Methoxy-5-(phenylmethoxycarbonylamino)pyridine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-5-(phenylmethoxycarbonylamino)pyridine-4-carboxylic acid, also known as MPPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPPC is a pyridine derivative that has been synthesized through a variety of methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-(phenylmethoxycarbonylamino)pyridine-4-carboxylic acid is not yet fully understood, although research has suggested that it may act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. This compound may also act as an inhibitor of the protein kinase B (Akt) signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects in scientific research studies. In particular, this compound has been shown to have anti-inflammatory effects, with research suggesting that it may reduce the production of pro-inflammatory cytokines. This compound has also been shown to have anti-tumor effects, with research suggesting that it may inhibit the growth of cancer cells. Additionally, this compound has been shown to have neuroprotective effects, with research suggesting that it may protect neurons from damage.
Advantages and Limitations for Lab Experiments
2-Methoxy-5-(phenylmethoxycarbonylamino)pyridine-4-carboxylic acid has several advantages for lab experiments, including its high purity and the availability of several synthesis methods. However, there are also limitations to using this compound in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on 2-Methoxy-5-(phenylmethoxycarbonylamino)pyridine-4-carboxylic acid, including further studies on its potential as an anti-inflammatory agent, as well as its potential as a treatment for various types of cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and to determine its potential toxicity and side effects. Finally, research is needed to determine the optimal dosage and administration method for this compound in order to maximize its therapeutic potential.
Conclusion
In conclusion, this compound is a pyridine derivative that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized through a variety of methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. While further research is needed to fully understand the potential of this compound as a therapeutic agent, the current research suggests that it may have significant potential as an anti-inflammatory agent, a treatment for cancer, and a neuroprotective agent.
Synthesis Methods
2-Methoxy-5-(phenylmethoxycarbonylamino)pyridine-4-carboxylic acid has been synthesized through a variety of methods, including the reaction of 2-methoxy-5-nitropyridine with phenylmethoxycarbonyl chloride and ammonium acetate, as well as the reaction of 2-methoxy-5-bromo-4-carboxypyridine with phenylmethoxycarbonylamino acid. These synthesis methods have been refined over time, resulting in high yields of this compound with high purity.
Scientific Research Applications
2-Methoxy-5-(phenylmethoxycarbonylamino)pyridine-4-carboxylic acid has been studied for its potential therapeutic applications in a variety of scientific research fields. In particular, this compound has been studied for its potential as an anti-inflammatory agent, as well as its potential as a treatment for various types of cancer. This compound has also been studied for its potential as a neuroprotective agent, with research suggesting that it may have a protective effect on neurons in the brain.
properties
IUPAC Name |
2-methoxy-5-(phenylmethoxycarbonylamino)pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5/c1-21-13-7-11(14(18)19)12(8-16-13)17-15(20)22-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,17,20)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZSWMSYKPAJFIC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=C1)C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]-3-(2-methylpropanesulfonyl)piperidine](/img/structure/B2391803.png)


![4-[5-(2-furyl)-1H-pyrazol-3-yl]-1-(4-nitrobenzyl)piperidine](/img/structure/B2391811.png)
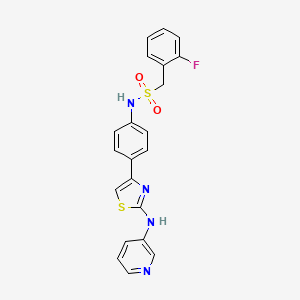

![N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-methylbenzamide](/img/structure/B2391816.png)
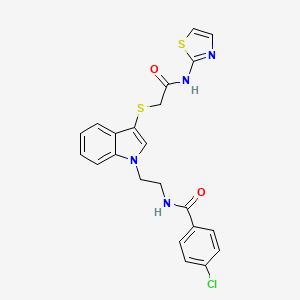
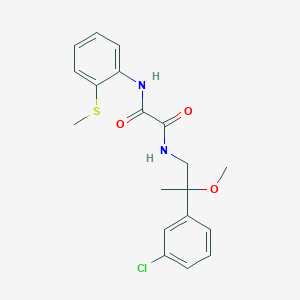
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2391819.png)
![4-[(3-Fluorophenyl)methoxy]-2-methylaniline](/img/structure/B2391820.png)
![1-[4-(Chloromethyl)-1,3-thiazol-2-yl]-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine](/img/structure/B2391821.png)
![5-(4-Fluorophenyl)-2-methyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]pyrazole-3-carboxamide](/img/structure/B2391823.png)
